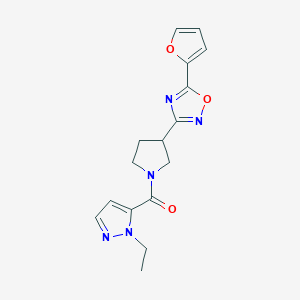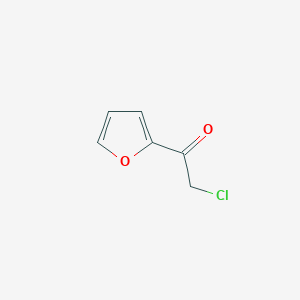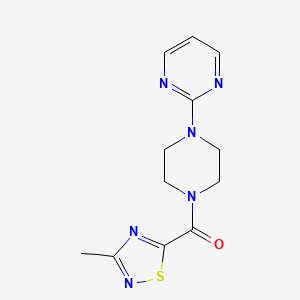
(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone” is a versatile material used in scientific research. It exhibits diverse properties that make it suitable for applications in various fields, including drug discovery, materials science, and catalysis. The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of such compounds often involves the generation of an iminium intermediate that acts as an electrophile for the nucleophilic addition of the ketoester enol . The ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. The exact mass of the compound is 130.02008399 g/mol . The compound has a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .
Chemical Reactions Analysis
1,3,4-thiadiazoles have become an important class of heterocycles because of their broad types of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 130.17 g/mol, an XLogP3-AA of 0.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . The topological polar surface area is 74.2 Ų .
Safety and Hazards
作用機序
Target of Action
It is known that 1,3,4-thiadiazole derivatives, a class of compounds to which our compound belongs, have been studied for their potent antimicrobial properties .
Mode of Action
It is known that certain 1,3,4-thiadiazole derivatives have shown to inhibit kinase 1/2 (erk1/2), which is involved in cell signaling .
Biochemical Pathways
It is known that certain 1,3,4-thiadiazole derivatives can induce cell cycle progression through g1 into s phase in cells .
Pharmacokinetics
It is known that certain 1,3,4-thiadiazol-5-yl derivatives have shown potent antimicrobial activity , suggesting they may have favorable bioavailability.
Action Environment
It is known that certain 1,3,4-thiadiazol-5-yl derivatives have shown potent antimicrobial activity , suggesting they may be effective in a variety of environmental conditions.
生化学分析
Biochemical Properties
(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase and carbonic anhydrase, which are crucial for neurotransmission and pH regulation, respectively . Additionally, it can bind to DNA and RNA, potentially interfering with gene expression and replication processes . The interactions with these biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . Furthermore, it can inhibit cell proliferation and migration, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes . For instance, its inhibition of acetylcholinesterase results in increased acetylcholine levels, affecting neurotransmission . Additionally, the compound can intercalate into DNA, disrupting the replication and transcription processes . These interactions are facilitated by the compound’s structural features, such as the thiadiazole and pyrimidinyl groups.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods . Long-term exposure to this compound has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . Additionally, its degradation products may also exhibit biological activity, contributing to its overall effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth and metastasis . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects is dose-dependent, and careful dosage optimization is required to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion . The compound’s metabolism can affect its bioavailability and efficacy, and understanding these pathways is crucial for optimizing its therapeutic use .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cellular membranes via passive diffusion and active transport mechanisms . It is distributed to various tissues, including the liver, kidneys, and brain, where it can exert its biological effects . The compound’s distribution is influenced by its lipophilicity and binding affinity to plasma proteins .
特性
IUPAC Name |
(3-methyl-1,2,4-thiadiazol-5-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6OS/c1-9-15-10(20-16-9)11(19)17-5-7-18(8-6-17)12-13-3-2-4-14-12/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYCCDVEVOTJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

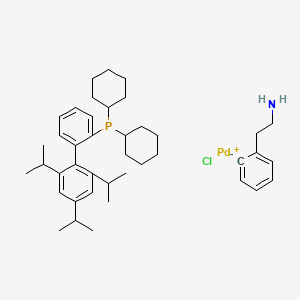
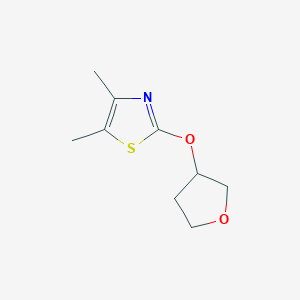
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2620164.png)

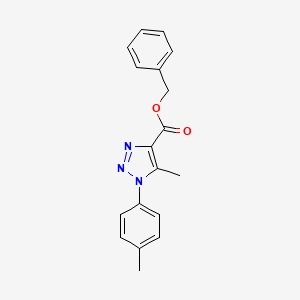

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2620172.png)

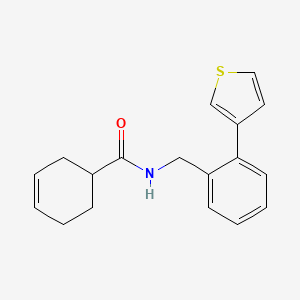
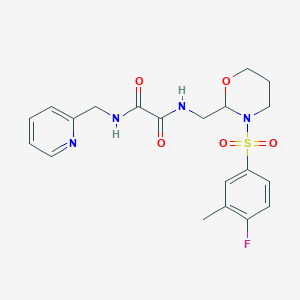

![1-(2-Methylspiro[indole-3,4'-piperidine]-1'-yl)prop-2-en-1-one](/img/structure/B2620179.png)
